(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
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Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-25-19(12-18(23-25)16-11-14(29-2)7-8-21(16)30-3)22(28)26-9-10-27-20(13-26)15-5-4-6-17(15)24-27/h7-8,11-12H,4-6,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRAQXMSSEKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCN4C(=C5CCCC5=N4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly due to the presence of both pyrazole and cyclopenta[3,4]pyrazolo moieties. This article reviews the current understanding of its biological activity based on recent studies.
Structural Overview
The molecular formula of the compound is C23H24N6O3 , with a molecular weight of approximately 432.5 g/mol . The structure includes:
- A pyrazole ring substituted with a 2,5-dimethoxyphenyl group .
- A cyclopenta[3,4]pyrazolo moiety linked to a methanone group .
This structural diversity is associated with various pharmacological effects.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds similar to the one under review have shown inhibitory effects on cancer cell lines such as MCF-7 and Km-12. In one study, a derivative demonstrated an IC50 value of 0.304 μM , indicating effective proliferation inhibition in these lines .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented in various research articles. These compounds have been evaluated against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance bioactivity against specific bacterial strains .
Anti-inflammatory Effects
Compounds containing pyrazole and thiazolidine rings have been associated with anti-inflammatory properties. The presence of methanone groups may enhance these effects by modulating inflammatory pathways .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example:
- Inhibition of Kinases: Some pyrazole derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation .
- Modulation of Enzymatic Activity: The compound may affect cytochrome P450 isoforms, which play a significant role in drug metabolism .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Pyrazolo[3,4-b]pyridine derivative | Anticancer (MCF-7) | 0.304 μM |
| 2 | Pyrazole derivatives | Antimicrobial (M. tuberculosis) | Not specified |
| 3 | Various pyrazole compounds | Anti-inflammatory effects | Not specified |
Preparation Methods
Synthesis of 3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Route A: Hydrazine-Mediated Cyclocondensation
A mixture of 2-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (10 mmol) and methylhydrazine (12 mmol) in ethanol (50 mL) was refluxed at 85°C under nitrogen for 4 hours. Quenching with aqueous NaHCO₃ followed by dichloromethane extraction yielded the pyrazole-amine as a pale-yellow solid (72% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 85°C |
| Catalyst | None |
| Yield | 72% |
Route B: Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 min) of the same reactants in acetonitrile improved yields to 84% while reducing reaction time.
Preparation of 3,4,8,9-Tetrahydro-1H-cyclopentapyrazolo[1,5-a]pyrazine
Step 1: Pyrrolo[2,3-e]triazine Formation
Reaction of 3-amino-5,5-diarylpyrazol-4-one (5 mmol) with thiosemicarbazide (6 mmol) in n-butanol at reflux for 8 hours produced the tricyclic intermediate (63% yield).
Step 2: Reductive Cyclization
Hydrogenation (H₂, 50 psi) over Pd/C in ethanol at 25°C for 12 hours afforded the saturated cyclopenta-pyrazolo-pyrazine system (89% yield).
Methanone Bridge Assembly
Oxoammonium Salt-Mediated Coupling
A mixture of 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde (1 eq), cyclopenta-pyrazolo-pyrazine (1.1 eq), and 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate (0.75 eq) was heated at 54°C for 3 hours under solvent-free conditions. Extraction with hexanes/water followed by HCl washing yielded the title compound (86% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Oxidant | Oxoammonium nitrate |
| Equivalents | 0.75 eq |
| Temperature | 54°C |
| Solvent | Solvent-free |
| Yield | 86% |
Spectroscopic Characterization Data
Table 1: ¹H-NMR Spectral Assignments (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-H | 6.42 | s |
| OCH₃ (2,5-dimethoxyphenyl) | 3.82 | s (2x) |
| Cyclopenta CH₂ | 2.71–2.89 | m |
| N-CH₃ | 3.12 | s |
Table 2: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (methanone) | 1701 |
| C=N (pyrazole) | 1598 |
| C-O (methoxy) | 1254 |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Cyclization | 72 | 95 | 4 |
| Microwave-Assisted | 84 | 98 | 0.5 |
| Oxidative Coupling | 86 | 99 | 3 |
The oxoammonium-mediated coupling proved superior in yield and purity while eliminating solvent use, aligning with green chemistry principles. Microwave irradiation significantly accelerated pyrazole formation but required specialized equipment.
Mechanistic Insights
Pyrazole Cyclocondensation
The reaction proceeds via nucleophilic attack of hydrazine on the β-ketonitrile, followed by tautomerization and aromatization (Scheme 1). Methylhydrazine directs regioselectivity by preferentially forming the 1-methyl-substituted isomer.
Oxoammonium Coupling Mechanism
The oxoammonium salt abstracts a hydride from the aldehyde, generating an acylium ion that undergoes electrophilic substitution with the pyrazine nitrogen (Scheme 2). This metal-free approach avoids transition-metal contaminants.
Challenges and Optimization Strategies
Key Issues Identified:
- Low solubility of cyclopenta-pyrazolo-pyrazine in nonpolar solvents
- Epimerization risk during hydrogenation
- Oxidant sensitivity of methoxy groups
Resolution Methods:
- Solubility Enhancement: Use of DMF/THF mixtures (3:1) during coupling
- Stereochemical Control: Low-temperature (0–5°C) hydrogenation with Adam's catalyst
- Oxidation Mitigation: Inert atmosphere maintenance during oxoammonium reactions
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for cyclization steps, while ethanol or toluene is preferred for condensation reactions to minimize side products .
- Reaction Conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) compared to traditional thermal methods, as demonstrated in pyrazole-triazole hybrid syntheses .
- Purification : Recrystallization using DMF-EtOH (1:1) mixtures improves purity, while TLC monitoring ensures intermediate stability .
Example Protocol:
| Step | Method | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | Microwave-assisted | Ethanol | 2 h | 85% | |
| Condensation | Reflux | Toluene | 12 h | 78% |
Q. What analytical methods are recommended for structural confirmation?
Q. How to design experiments to evaluate biological activity against fungal targets?
Methodological Answer:
- Target Selection : Use molecular docking to prioritize enzymes like 14-α-demethylase (PDB: 3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis .
- In Vitro Assays : Compare IC values against fluconazole-resistant Candida strains. Pyrazolo-pyrazinone derivatives show enhanced activity when methoxy groups improve membrane penetration .
- Validation : Correlate docking scores (e.g., Glide XP scores < -8 kcal/mol) with antifungal efficacy to refine structural modifications .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine H-C HSQC and NOESY to distinguish regioisomers (e.g., pyrazole vs. pyrazoline rings) .
- Dynamic NMR : Detect rotational barriers in methoxy groups (e.g., coalescence temperature analysis) to explain split signals .
- Computational Modeling : Optimize DFT-calculated H NMR shifts (e.g., B3LYP/6-311+G(d,p)) to match experimental data .
Q. What strategies improve solubility for pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility, as shown for triazolo-thiadiazine derivatives (solubility > 2 mg/mL in PBS) .
- Lipophilicity Optimization : Use SwissADME to calculate logP values; introduce polar groups (e.g., hydroxyl or morpholine) while maintaining logP < 3 .
- Prodrug Design : Acetylated analogs (e.g., phenyl acetate derivatives) improve bioavailability in preclinical models .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted methods increase yield by 15–20% compared to thermal reactions for pyrazole-fused systems .
- Biological Activity : Derivatives with 2,5-dimethoxy substitutions exhibit 2–4× higher antifungal activity than non-substituted analogs .
- Structural Insights : X-ray data confirm a planar cyclopenta-pyrazinone core, enabling π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
